molecular formula C17H22FN3O2 B2569723 N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide CAS No. 2308274-17-9

N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide

Cat. No. B2569723
CAS RN: 2308274-17-9
M. Wt: 319.38
InChI Key: BKOAQGXAVUQWFT-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide, also known as FMP, is a compound that has been extensively studied for its potential therapeutic applications. FMP belongs to the class of piperidine carboxamide compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has been shown to inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. Anandamide is a neurotransmitter that plays a role in pain perception, mood, and appetite. N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has also been shown to activate the cannabinoid receptor CB1, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects
N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain. N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. In addition, N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has been shown to reduce inflammation and modulate the immune system.

Advantages and Limitations for Lab Experiments

N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using optimized methods. N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide is also stable and can be stored for long periods of time. However, N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in animal models. N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide. One potential direction is the development of N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide analogs with improved pharmacological properties. Another potential direction is the study of N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide in human clinical trials for the treatment of pain, mood disorders, and inflammatory diseases. In addition, the study of N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide in combination with other drugs could lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide involves the reaction of 4-fluorobenzaldehyde with methyl 2-aminomethylpiperidine-1-carboxylate, followed by the reaction of the resulting intermediate with methyl acrylate. The final product is obtained by the hydrolysis of the ester group. The synthesis of N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has been reported in several research studies and has been optimized to improve the yield and purity of the product.

Scientific Research Applications

N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antinociceptive, antidepressant, and anxiolytic effects in animal models. N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-3-16(22)20(2)12-13-8-10-21(11-9-13)17(23)19-15-6-4-14(18)5-7-15/h3-7,13H,1,8-12H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOAQGXAVUQWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide

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